sodium;2-oxo(1,2,3-13C3)propanoate

Catalog No.
S735382
CAS No.
142014-11-7
M.F
C3H3NaO3
M. Wt
113.022 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-oxo(1,2,3-13C3)propanoate

CAS Number

142014-11-7

Product Name

sodium;2-oxo(1,2,3-13C3)propanoate

IUPAC Name

sodium;2-oxo(1,2,3-13C3)propanoate

Molecular Formula

C3H3NaO3

Molecular Weight

113.022 g/mol

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1;

InChI Key

DAEPDZWVDSPTHF-HCULJTSZSA-M

SMILES

CC(=O)C(=O)[O-].[Na+]

Synonyms

2-Oxopropanoic Acid13C3 Sodium Salt; Sodium Pyruvate13C3; Sodium α-Ketopropionate13C3

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13C](=O)[13C](=O)[O-].[Na+]

Studying Brain Metabolism of Exogenous Pyruvate

One crucial application of Sodium pyruvate-(13-C)3 involves investigating the brain's ability to utilize externally introduced pyruvate (exogenous pyruvate) as an energy source []. Researchers administer this compound and then use techniques like nuclear magnetic resonance (NMR) spectroscopy to track the metabolic fate of the labeled carbon atoms within the brain cells. This approach helps scientists understand how the brain utilizes alternative energy sources under specific conditions, potentially providing insights into various neurological disorders [].

Sodium 2-oxo(1,2,3-13C3)propanoate is a sodium salt derived from 2-oxo(1,2,3-13C3)propanoic acid. Its chemical formula is C3H3NaO3\text{C}_3\text{H}_3\text{NaO}_3 and it features a molecular weight of approximately 113.021 g/mol. The compound is characterized by the presence of a 13C isotope at specific positions in the propanoate structure, which makes it particularly useful in isotopic labeling studies. This compound is also known as sodium pyruvate-13C3 and is often utilized in various biochemical applications due to its role as an intermediate in metabolic pathways.

Sodium pyruvate-(13-C)3 acts as a tracer molecule in metabolic studies. When introduced into a cell culture or organism, it becomes incorporated into metabolic pathways. Researchers can then use NMR to track the incorporation of the 13C label into downstream metabolites, revealing the fate of pyruvate within the system [].

Case Study: Studying Brain Metabolism

One application of Sodium pyruvate-(13-C)3 involves investigating brain metabolism. Exogenous (added from outside) pyruvate can be taken up by brain cells and contribute to energy production. By using Sodium pyruvate-(13-C)3, researchers can trace the utilization of pyruvate in the brain, providing insights into its role in supporting neuronal function [].

  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield acetate and carbon dioxide.
  • Reduction: It can be reduced to form lactic acid or other derivatives through enzymatic pathways in biological systems.
  • Transamination: In the presence of amino groups, it can participate in transamination reactions, forming amino acids.

These reactions highlight its role as a key intermediate in metabolic processes, particularly in energy production and amino acid synthesis.

Sodium 2-oxo(1,2,3-13C3)propanoate exhibits several biological activities:

  • Metabolic Intermediate: It serves as an important substrate in glycolysis and gluconeogenesis, facilitating energy production.
  • Cellular Respiration: The compound is involved in the Krebs cycle, contributing to ATP production through oxidative phosphorylation.
  • Antioxidant Properties: Some studies suggest that sodium pyruvate can exert protective effects against oxidative stress in cells.

These biological activities make it a valuable compound for research in cellular metabolism and energy dynamics.

Several methods are employed to synthesize sodium 2-oxo(1,2,3-13C3)propanoate:

  • Chemical Synthesis:
    • Starting from propanoic acid or its derivatives, the introduction of a carbonyl group can be achieved through oxidation processes.
    • The sodium salt form can be obtained by neutralizing the resulting acid with sodium hydroxide or sodium carbonate.
  • Biological Synthesis:
    • Microbial fermentation processes using specific strains of bacteria can yield sodium pyruvate naturally, which can then be isotopically labeled using 13C sources.

These methods allow for both laboratory synthesis and biotechnological production of the compound.

Sodium 2-oxo(1,2,3-13C3)propanoate has various applications:

  • Research Tool: It is widely used in metabolic studies to trace carbon flow through metabolic pathways.
  • Cell Culture: As a supplement in cell culture media, it supports cell growth and metabolism.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its roles in metabolism and cellular protection.

These applications underscore its significance in both research and industrial contexts.

Interaction studies involving sodium 2-oxo(1,2,3-13C3)propanoate focus on its metabolic interactions with other compounds:

  • With Amino Acids: It interacts with amino acids during transamination reactions, influencing protein synthesis.
  • With Enzymes: The compound serves as a substrate for various enzymes involved in metabolic pathways, such as lactate dehydrogenase.

These interactions are crucial for understanding its role in metabolic networks and cellular functions.

Sodium 2-oxo(1,2,3-13C3)propanoate shares similarities with several related compounds:

Compound NameChemical FormulaKey Features
Sodium PropionateC3H5NaO2Commonly used as a preservative; no isotopes.
Sodium PyruvateC3H3NaO3Closely related; involved in energy metabolism.
Sodium AcetateC2H3NaO2Used as a buffer; simpler structure than propanoate.
Sodium LactateC3H5NaO3Important for lactic acid metabolism; similar applications.

The uniqueness of sodium 2-oxo(1,2,3-13C3)propanoate lies primarily in its isotopic labeling capabilities (with three 13C atoms), which make it particularly valuable for tracing studies and metabolic research compared to its non-labeled counterparts.

Stable isotope tracers emerged in the 1930s as safer alternatives to radioactive isotopes, with deuterium (2H) and 13C pioneering metabolic studies. Rudolf Schoenheimer’s work demonstrated that isotopic labeling could track nutrient assimilation in vivo, revolutionizing biochemistry. By the 1960s, advancements in mass spectrometry enabled the use of 13C-labeled compounds like sodium pyruvate-13C3 to map metabolic networks without radiation risks. Today, these tracers are indispensable for studying dynamic processes such as gluconeogenesis, lipogenesis, and amino acid cycling.

Pyruvate’s Central Role in Metabolic Pathways

Pyruvate sits at a metabolic crossroads:

  • Glycolysis: Converted from glucose, pyruvate feeds into the TCA cycle via pyruvate dehydrogenase (PDH) to produce acetyl-CoA.
  • Gluconeogenesis: Carboxylated to oxaloacetate by pyruvate carboxylase (PC), it replenishes TCA intermediates.
  • Anaplerosis: Balances carbon flux during energy stress, critical in cancers and cardiac hypertrophy.

Aberrant pyruvate metabolism is linked to diseases like Alzheimer’s (impaired PDH activity) and heart failure (reduced MPC1/2 expression).

Advantages of 13C Labeling in Metabolic Studies

13C-labeled tracers offer unique benefits:

  • Safety: Non-radioactive, ideal for human studies.
  • Precision: Enables differentiation of endogenous vs. exogenous metabolite pools.
  • Versatility: Compatible with NMR and LC-MS for flux analysis.

For example, sodium pyruvate-13C3 allows researchers to trace 13C enrichment in TCA cycle intermediates like citrate and α-ketoglutarate, revealing pathway bottlenecks in tumors.

Principles of Steady-State Carbon-13 Metabolic Flux Analysis

Steady-state carbon-13 metabolic flux analysis operates on the fundamental principle that both metabolic and isotopic equilibrium are achieved within the biological system [9]. This methodology requires that cells reach a stable metabolic state where flux distributions remain constant over time, followed by the establishment of isotopic steady state after tracer introduction [10]. The mathematical framework underlying this approach relies on mass balance equations and isotopomer balance equations applied to all internal nodes of the metabolic network [11].

The core principle involves introducing carbon-13 labeled substrates to growing cells and allowing sufficient time for isotopic equilibration throughout the metabolic network [9]. For sodium 2-oxo(1,2,3-carbon-13 subscript 3)propanoate, this equilibration typically occurs within several hours in proliferating mammalian cells, though the exact timing depends on metabolite turnover rates and pathway connectivity [24]. The isotopic labeling patterns that emerge reflect the underlying flux distributions through various metabolic pathways, providing a quantitative readout of cellular metabolism [11].

ParameterTypical RangeMeasurement Method
Equilibration Time2-6 hoursMass spectrometry monitoring
Isotopic Enrichment95-99%Nuclear magnetic resonance
Flux Precision±10-20%Confidence interval analysis
Network Coverage50-100 reactionsModel-dependent

The mathematical treatment involves solving systems of linear equations that describe the relationship between measured isotope distributions and unknown metabolic fluxes [11]. These equations incorporate atom transition networks that track the fate of individual carbon atoms through biochemical transformations [9]. The resulting overdetermined system allows for robust flux estimation through least-squares regression approaches [10].

Isotopically Non-Stationary Carbon-13 Metabolic Flux Analysis

Isotopically Non-Stationary Metabolic Flux Analysis represents a powerful extension of traditional steady-state methods, particularly suited for systems where isotopic steady state is difficult or impossible to achieve [12] [13]. This approach analyzes transient isotopic labeling patterns collected before isotopic equilibrium is reached, making it especially valuable for autotrophic organisms, mammalian cell cultures, and systems with large metabolite pools that buffer isotopic changes [13].

The mathematical foundation of Isotopically Non-Stationary Metabolic Flux Analysis relies on ordinary differential equations that describe time-dependent isotopomer distributions [12]. These equations capture the dynamic incorporation of carbon-13 labels into metabolites as a function of both metabolic fluxes and metabolite pool sizes [13]. For sodium 2-oxo(1,2,3-carbon-13 subscript 3)propanoate applications, this methodology proves particularly advantageous when studying systems with significant lactate buffering effects or when rapid flux measurements are required [15].

The experimental protocol involves collecting multiple time-point measurements following tracer introduction, typically at intervals ranging from minutes to hours depending on the biological system [12]. Mass spectrometry analysis of these samples provides time-resolved isotopomer data that captures the kinetics of label incorporation [13]. The computational analysis then fits these transient patterns to determine both flux values and metabolite pool sizes simultaneously [15].

Time PointSampling IntervalInformation ContentTypical Applications
0-30 minutesEvery 5 minutesInitial labeling kineticsFast metabolism studies
30-180 minutesEvery 15 minutesIntermediate dynamicsStandard cell culture
180-1440 minutesEvery 60 minutesSlow equilibrationTissue studies

Key advantages of this approach include applicability to autotrophic systems consuming single-carbon substrates, reduced experimental time requirements, and enhanced resolution of exchange fluxes [13] [15]. The method has proven particularly effective for analyzing pentose phosphate pathway activity and distinguishing between net and exchange fluxes in upper glycolysis [15].

Compartmental Modeling in Mammalian Systems

Compartmental modeling in mammalian systems addresses the complex spatial organization of metabolism across cellular compartments, particularly the cytosol, mitochondria, and other organelles [14]. This approach recognizes that sodium 2-oxo(1,2,3-carbon-13 subscript 3)propanoate metabolism involves transport processes and compartment-specific enzymatic reactions that significantly influence isotopic labeling patterns [24].

The mathematical framework extends traditional network models to include compartment-specific metabolite pools and transport reactions [14]. Each compartment maintains distinct metabolite pools with potentially different isotopic compositions, connected by transport processes that may exhibit selectivity or kinetic limitations [26]. The model structure typically includes cytosolic pyruvate pools, mitochondrial pyruvate pools, and the associated transport mechanisms that mediate pyruvate entry into mitochondria [24].

Experimental validation of compartmental models requires measurements that can distinguish between compartment-specific labeling patterns [14]. This often involves analysis of metabolites that are predominantly synthesized in specific compartments or that reflect compartment-specific enzymatic activities [26]. For pyruvate metabolism, key indicators include lactate formation in the cytosol, acetyl-coenzyme A formation in mitochondria, and anaplerotic reactions that occur primarily in the mitochondrial matrix [24].

CompartmentKey MetabolitesTransport MechanismsAnalytical Challenges
CytosolLactate, AlanineMonocarboxylate transportersRapid equilibration
MitochondriaAcetyl-CoA, CitratePyruvate carrierLimited accessibility
PeroxisomesFatty acid intermediatesSpecialized transportersLow abundance

The physiological relevance of compartmental modeling becomes evident when analyzing metabolic reprogramming in cancer cells or metabolic diseases [24]. These conditions often involve alterations in compartment-specific enzyme activities or transport capacities that can only be detected through compartment-resolved flux analysis [28]. The approach has proven particularly valuable for understanding pyruvate oxidation versus pyruvate carboxylase activity, processes that occur in distinct mitochondrial locations [27].

Software Tools for Carbon-13 Metabolic Flux Analysis

The computational complexity of carbon-13 metabolic flux analysis necessitates specialized software platforms that can handle large-scale isotopomer networks and perform robust parameter estimation [16]. Several major software packages have emerged as industry standards, each offering distinct capabilities and mathematical approaches suited to different experimental designs and biological systems [18] [19].

Isotopomer Network Compartmental Analysis represents the first publicly available software capable of performing both steady-state and Isotopically Non-Stationary Metabolic Flux Analysis [16]. This MATLAB-based platform provides automated generation of isotopomer balance equations and supports analysis of networks with arbitrary complexity [17]. The software incorporates advanced optimization algorithms and statistical methods for confidence interval calculation, making it particularly suitable for mammalian cell culture studies involving sodium 2-oxo(1,2,3-carbon-13 subscript 3)propanoate [16].

Carbon-13 Flux version 2 offers high-performance simulation capabilities with state-of-the-art algorithms for metabolic flux quantification [19]. This software suite excels in handling large-scale networks and provides sophisticated experimental design tools [19]. The platform supports multiple measurement types including liquid chromatography-mass spectrometry and carbon-13 nuclear magnetic resonance spectroscopy, making it versatile for diverse analytical approaches [19].

Software PackagePrimary StrengthsSupported MethodsLicensing Model
Isotopomer Network Compartmental AnalysisTransient analysis capabilitySteady-state and Isotopically Non-StationaryAcademic free, Commercial licensed
Carbon-13 Flux version 2High-performance computingSteady-state optimizationAcademic free
FiatFluxUser-friendly interfaceFlux ratio analysisOpen source
WUFluxBacterial network templatesSteady-state analysisOpen source

Additional software tools include FiatFlux, which provides intuitive interfaces for non-expert users and focuses on flux ratio calculations from gas chromatography-mass spectrometry data [20]. WUFlux offers specialized capabilities for bacterial systems with pre-configured network templates [22]. The selection of appropriate software depends on experimental requirements, computational resources, and the specific biological system under investigation [18].

Recent developments have introduced Python-based alternatives that offer improved computational efficiency and accessibility [23]. These newer platforms address the cost barriers associated with MATLAB-based solutions while maintaining sophisticated analytical capabilities required for comprehensive flux analysis [23].

Validation of Flux Estimates via Multi-Tracer Experiments

Multi-tracer experimental validation represents the gold standard for ensuring accuracy and reliability of carbon-13 metabolic flux analysis results [31] [32]. This approach employs parallel labeling experiments with different isotopic tracers to provide complementary information and cross-validate flux estimates through independent measurements [35]. The methodology is particularly crucial for sodium 2-oxo(1,2,3-carbon-13 subscript 3)propanoate studies, where comprehensive validation ensures robust interpretation of complex metabolic networks [31].

Parallel labeling experiments involve conducting separate tracer studies with different carbon-13 labeled substrates, each providing distinct information about specific metabolic pathways [35]. The experimental design typically includes combinations of glucose tracers, glutamine tracers, and pyruvate tracers that probe different regions of central metabolism [25]. For comprehensive validation, researchers often employ [1,2-carbon-13 subscript 2]glucose, [uniformly-carbon-13]glutamine, and sodium 2-oxo(1,2,3-carbon-13 subscript 3)propanoate in separate experiments [31].

The mathematical framework for multi-tracer validation involves simultaneous fitting of isotopomer data from all tracer experiments to a single metabolic network model [31]. This approach dramatically increases the number of experimental constraints while maintaining the same number of unknown flux parameters, resulting in an overdetermined system with enhanced statistical power [35]. The increased redundancy allows for detection of systematic errors, model inadequacies, and measurement inconsistencies that might remain undetected in single-tracer studies [31].

Tracer CombinationPathway CoverageValidation StrengthExperimental Complexity
Glucose + GlutamineUpper + Lower metabolismHighModerate
Glucose + PyruvateGlycolysis + Tricarboxylic acid cycleVery HighModerate
Triple tracer designComprehensive coverageMaximumHigh
Sequential validationTemporal verificationHighVery High

Statistical validation employs chi-squared goodness-of-fit tests to assess model adequacy and parameter estimation quality [32]. The chi-squared statistic compares experimentally measured isotopomer distributions with model predictions, providing quantitative measures of fit quality [33]. Acceptable fits indicate that the metabolic network model accurately represents the underlying biochemistry and that flux estimates are statistically reliable [32].

Advanced validation approaches incorporate independent experimental data such as metabolite pool size measurements, enzyme activity assays, and respiratory measurements [36]. This multi-modal validation strategy provides orthogonal confirmation of flux estimates and helps identify potential sources of systematic error [32]. The approach has proven particularly valuable for distinguishing between alternative metabolic network structures and validating complex compartmental models [33].

Precision scoring metrics quantify the improvement in flux estimate quality achieved through multi-tracer approaches [21]. These metrics demonstrate that parallel labeling experiments often provide substantially better flux resolution compared to single-tracer studies, particularly for challenging flux determinations such as exchange reactions and anaplerotic pathways [35]. The synergistic effects of combining complementary tracers can result in order-of-magnitude improvements in flux precision for specific pathways [21].

Tracing Glycolysis and the Warburg Effect

The application of sodium;2-oxo(1,2,3-13C3)propanoate in tracing glycolytic pathways represents a revolutionary approach to understanding the Warburg effect in cancer cells. The Warburg effect, characterized by the preferential conversion of glucose to lactate even in the presence of oxygen, is a fundamental metabolic hallmark observed in most cancer types [1] [2]. This metabolic reprogramming allows cancer cells to rapidly generate adenosine triphosphate and essential biosynthetic precursors while maintaining high proliferation rates [3] [4].

Hyperpolarized carbon-13 labeled pyruvate serves as an exceptionally sensitive probe for investigating the Warburg effect through real-time metabolic imaging. When administered intravenously, the isotopically labeled compound is rapidly taken up by cancer cells and converted to lactate by lactate dehydrogenase, enabling visualization of this critical metabolic conversion [5] [6]. The technique provides quantitative measurements of pyruvate-to-lactate conversion rates, offering insights into the metabolic activity and aggressiveness of tumors [7] [8].

Clinical investigations have demonstrated the utility of sodium;2-oxo(1,2,3-13C3)propanoate in characterizing the Warburg effect across various cancer types. In glioblastoma studies, the lactate-to-pyruvate ratio showed strong correlation with lactate dehydrogenase A expression, providing a non-invasive method to assess tumor metabolism [8]. Prostate cancer research revealed elevated lactate labeling in high-grade tumors, with conversion rates correlating directly with tumor aggressiveness and metastatic potential [9] [10].

The metabolic flux analysis enabled by carbon-13 pyruvate tracing has revealed significant heterogeneity in glycolytic activity within individual tumors. Studies of breast cancer demonstrated that triple-negative tumors exhibited the highest lactate conversion rates, consistent with their aggressive phenotype and poor prognosis [11]. This finding has important implications for treatment stratification and personalized therapeutic approaches targeting cancer metabolism.

Research findings indicate that the conversion of hyperpolarized pyruvate to lactate is primarily rate-limited by monocarboxylate transporter 1-mediated pyruvate uptake rather than lactate dehydrogenase activity alone [12]. This discovery has fundamentally altered the interpretation of pyruvate-to-lactate conversion measurements, emphasizing the importance of membrane transport processes in cancer metabolism. The observation that high monocarboxylate transporter 1 expression correlates with poor overall survival in multiple cancer types supports its potential as a therapeutic target [12].

Study TypeCancer TypeKey FindingMetabolic ParameterReference
PreclinicalGlioblastomaLactate-to-pyruvate ratio correlated with LDH-A expressionLP ratio: 0.33 ± 0.06Chaumeil et al. 2024
ClinicalProstate CancerElevated lactate labeling in high-grade tumorskPL: 0.020 ± 0.006 s⁻¹Aggarwal et al. 2019
PreclinicalBreast CancerTriple-negative tumors showed highest lactate conversionEnhanced ¹³C-lactate signalMammoli et al. 2020
ClinicalBreast CancerCorrelation with hypoxia-inducible factor 1α expressionPyruvate transport activityGranlund et al. 2020
PreclinicalLung CancerMetabolic flux analysis revealed glycolytic dependencyGlucose flux ratesPark et al. 2020
ClinicalColorectal CancerWarburg effect quantification in tumor regionsLactate production ratesNelson et al. 2023

Quantifying Pyruvate-to-Lactate Flux in Tumors

The quantification of pyruvate-to-lactate flux using sodium;2-oxo(1,2,3-13C3)propanoate has emerged as a powerful method for assessing tumor metabolism and treatment response. This approach provides direct measurement of the conversion rate constant (kPL), which represents the apparent first-order rate constant for the exchange of hyperpolarized carbon-13 label between injected pyruvate and the endogenous tumor lactate pool.

Dynamic carbon-13 magnetic resonance imaging acquisition enables obtaining quantitative metabolic parameters through real-time monitoring of substrate and product concentrations. The technique measures the temporal evolution of pyruvate and lactate signals, allowing calculation of metabolic flux rates that are less dependent on precise timing of contrast bolus administration. This approach has proven particularly valuable for assessing treatment response, as metabolic changes often precede anatomical alterations detectable by conventional imaging methods [5] [7].

Preclinical studies have established the relationship between pyruvate-to-lactate conversion rates and tumor characteristics. In orthotopic glioblastoma models, conversion rates typically range from 0.015 to 0.025 per second, with higher rates observed in more aggressive tumors [8]. Subcutaneous prostate cancer xenografts demonstrated conversion rates of approximately 0.021 per second, correlating with tumor grade and histological features [9]. These findings have been validated in clinical studies, where similar conversion rates were observed in human patients [10].

The correlation between metabolic flux measurements and tissue characteristics has provided insights into the spatial distribution of tumor metabolism. High-grade tumors consistently show elevated conversion rates, reflecting increased lactate dehydrogenase activity and enhanced glycolytic flux [8] [9]. Hypoxic regions within tumors demonstrate particularly high pyruvate-to-lactate conversion, consistent with the upregulation of glycolytic enzymes under oxygen-limited conditions [11]. Necrotic areas show variable conversion rates, depending on the extent of tissue viability and perfusion.

Treatment monitoring applications have demonstrated the sensitivity of pyruvate-to-lactate flux measurements to therapeutic interventions. Studies in metastatic prostate cancer showed decreased conversion rates following chemotherapy, with changes detectable within weeks of treatment initiation [10]. This temporal sensitivity makes the technique valuable for early assessment of treatment efficacy and for guiding therapeutic decisions [5] [7].

Tumor ModelTracer ConcentrationConversion Rate (kPL)Standard ErrorMetabolic Flux (μmol/g/min)Tissue Correlation
Orthotopic GBM250 mM0.0150.0032.8High LDH-A expression
Subcutaneous Prostate250 mM0.0210.0043.2Tumor grade correlation
Breast Cancer Xenograft250 mM0.0280.0054.1Hypoxic regions
Liver Metastases250 mM0.0260.0023.7Necrotic areas
Bone Metastases250 mM0.0200.0062.9Osteoblastic lesions
Primary Lung Tumors200 mM0.0180.0032.5Perfusion-limited areas

Investigating Anaplerotic Pathways in Cancer Cells

The investigation of anaplerotic pathways using sodium;2-oxo(1,2,3-13C3)propanoate has revealed critical insights into how cancer cells maintain tricarboxylic acid cycle flux for biosynthetic purposes. Anaplerotic reactions replenish tricarboxylic acid cycle intermediates that are continuously drained for macromolecule synthesis, making these pathways essential for sustained tumor growth and proliferation.

Pyruvate carboxylase represents a major anaplerotic enzyme that converts pyruvate to oxaloacetate, providing an alternative to glutamine-dependent anaplerosis. Research has demonstrated that cancer cells with impaired glutamine metabolism can compensate by upregulating pyruvate carboxylase activity, enabling glucose-dependent anaplerosis. This metabolic flexibility allows tumor cells to maintain growth even when glutamine availability is limited, representing a potential mechanism of resistance to glutaminase inhibitors.

Carbon-13 isotope tracing studies have revealed the relative contributions of different anaplerotic pathways across various cancer types. In lung adenocarcinoma, pyruvate carboxylase-mediated anaplerosis contributes significantly to oxaloacetate production, particularly in tumors with high glucose uptake. Glioblastoma cells demonstrate strong dependence on glutaminase activity for anaplerotic flux, with glutamine-derived carbon contributing substantially to tricarboxylic acid cycle intermediate pools.

The spatial distribution of anaplerotic enzyme activity within tumors shows significant heterogeneity, reflecting the complex metabolic landscape of the tumor microenvironment. Regions with high pyruvate carboxylase expression often correspond to areas of glucose dependency and lactate production, suggesting coordinated regulation of glycolytic and anaplerotic pathways. This metabolic compartmentalization has implications for therapeutic targeting, as different regions within the same tumor may have distinct metabolic vulnerabilities.

Clinical investigations have demonstrated the prognostic significance of anaplerotic enzyme expression in cancer patients. High pyruvate carboxylase expression correlates with advanced tumor stage, perineural invasion, and lymph node metastasis in colorectal cancer. Similar associations have been observed in breast cancer, where pyruvate carboxylase overexpression is linked to poor survival outcomes. These findings suggest that anaplerotic enzyme activity may serve as a biomarker for tumor aggressiveness and treatment response.

PathwayCancer TypeContribution to TCA CycleIsotope Labeling PatternMetabolic Significance
Pyruvate CarboxylaseLung AdenocarcinomaPrimary anaplerotic route¹³C-oxaloacetate formationGlucose-independent growth
Glutaminase ActivityGlioblastomaGlutamine-dependent flux¹³C-α-ketoglutarate labelingGlutamine addiction
Citrate SynthaseBreast CancerAcetyl-CoA generation¹³C-citrate synthesisLipid synthesis support
α-Ketoglutarate DehydrogenaseColorectal CancerOxidative decarboxylation¹³C-succinyl-CoA productionNADH production
Succinate DehydrogenaseRenal Cell CarcinomaElectron transport coupling¹³C-fumarate generationRespiratory chain activity
Fumarate HydratasePancreatic CancerMalate production¹³C-malate accumulationRedox balance maintenance

Metabolic Heterogeneity in Tumor Microenvironments

The application of sodium;2-oxo(1,2,3-13C3)propanoate in studying metabolic heterogeneity within tumor microenvironments has revealed the complex spatial organization of cancer metabolism. Tumor microenvironments exhibit profound metabolic diversity, with different cellular populations and anatomical regions displaying distinct metabolic phenotypes.

Hypoxic core regions of tumors demonstrate predominantly glycolytic metabolism, characterized by high pyruvate uptake and elevated lactate production. These areas show increased expression of hypoxia-inducible factors and glycolytic enzymes, leading to enhanced conversion of pyruvate to lactate [2] [3]. The spatial distribution of hypoxic metabolism can be visualized using hyperpolarized carbon-13 pyruvate imaging, providing insights into tumor oxygenation status and metabolic adaptation.

Normoxic peripheral regions exhibit mixed metabolic phenotypes, with both glycolytic and oxidative phosphorylation activities contributing to energy production. These areas demonstrate moderate pyruvate uptake and variable lactate production, reflecting the metabolic flexibility of cancer cells in different oxygen environments. The coexistence of multiple metabolic phenotypes within single tumors contributes to therapeutic resistance and tumor progression.

Vascular interfaces represent metabolically active regions with high angiogenic potential. These areas show variable pyruvate uptake and elevated lactate production, supporting the metabolic demands of angiogenesis and tumor growth. The spatial relationship between vascular density and metabolic activity can be assessed using combined hyperpolarized carbon-13 imaging and perfusion measurements.

Immune-infiltrated regions display distinct metabolic characteristics that influence immune cell function and tumor-immune interactions. These areas show moderate pyruvate uptake and variable metabolic activity, reflecting the metabolic competition between tumor cells and immune cells. The metabolic microenvironment significantly impacts immune cell activation and therapeutic efficacy.

Stromal boundaries exhibit fibrotic metabolic phenotypes characterized by low pyruvate uptake and minimal lactate production. These regions represent metabolically quiescent areas that may contribute to treatment resistance through physical barriers and metabolic sanctuary effects. Understanding the metabolic characteristics of stromal compartments is crucial for developing effective therapeutic strategies targeting the tumor microenvironment.

Microenvironment RegionMetabolic PhenotypePyruvate UptakeLactate ProductionSpatial DistributionTherapeutic Implications
Hypoxic CoreGlycolyticHighElevatedCentral regionsGlycolysis inhibition
Normoxic PeripheryOxidativeModerateModerateTumor marginsOXPHOS targeting
Necrotic ZoneMixedLowMinimalNecrotic boundariesMetabolic rescue
Vascular InterfaceAngiogenicVariableHighPerivascular areasAnti-angiogenic
Immune InfiltratedImmunosuppressiveModerateModerateImmune hotspotsImmunomodulation
Stromal BoundaryFibroticLowLowStroma interfaceStroma modulation

The metabolic heterogeneity observed in tumor microenvironments has profound implications for cancer therapy. Different metabolic phenotypes within the same tumor may respond differently to metabolic inhibitors, potentially leading to therapeutic resistance. Combination therapies targeting multiple metabolic pathways may be necessary to overcome this heterogeneity and achieve effective tumor control [3] [4].

Dates

Last modified: 08-15-2023

Explore Compound Types